molecular formula C11H14O4 B14181023 Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate CAS No. 919296-38-1

Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate

Cat. No.: B14181023
CAS No.: 919296-38-1
M. Wt: 210.23 g/mol
InChI Key: DOLLVNCCQRDNHM-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate: is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical reactivity and significant biological activities. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pent-2-enoate moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate typically involves the condensation of 5-hydroxymethylfurfural (HMF) with appropriate aldehydes or ketones. One common method involves the reaction of HMF with 3,3-dimethyl-2-butanone under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), and methanol as a solvent .

Industrial Production Methods

Industrial production of this compound can be achieved through biomass conversion processes. Biomass-derived furfural and HMF are key intermediates in the synthesis of various furan derivatives. The catalytic conversion of biomass to HMF, followed by condensation reactions, is a sustainable and efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various furan derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the pent-2-enoate moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and substituted furan compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate involves its interaction with various molecular targets and pathways. The furan ring can participate in electron delocalization, making it reactive towards electrophiles and nucleophiles. The compound can also form hydrogen bonds and other interactions with biological molecules, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate is unique due to its specific structure, which combines a furan ring with a pent-2-enoate moiety. This combination imparts distinct chemical reactivity and biological activities, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

919296-38-1

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate

InChI

InChI=1S/C11H14O4/c1-8(5-6-10(12)14-2)11(13)9-4-3-7-15-9/h3-8,11,13H,1-2H3

InChI Key

DOLLVNCCQRDNHM-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)OC)C(C1=CC=CO1)O

Origin of Product

United States

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